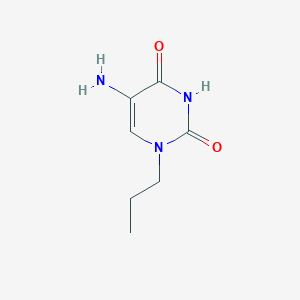
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a hydroxy group at the 4-position and a propyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1-propyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions: 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 1-(4-oxo-1-propyl-1H-pyrazol-3-yl)ethanone.
Reduction: Formation of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of 1-(4-halo-1-propyl-1H-pyrazol-3-yl)ethanone.
科学研究应用
1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group at the 4-position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethanone group can interact with receptor sites, modulating their activity and leading to various biological effects.
相似化合物的比较
- 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
- 1-(4-hydroxy-1-ethyl-1H-pyrazol-3-yl)ethanone
- 1-(4-hydroxy-1-butyl-1H-pyrazol-3-yl)ethanone
Comparison: Compared to its similar compounds, 1-(4-hydroxy-1-propyl-1H-pyrazol-3-yl)ethanone exhibits unique properties due to the presence of the propyl group. This group influences the compound’s hydrophobicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
1-(4-hydroxy-1-propylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-7(12)8(9-10)6(2)11/h5,12H,3-4H2,1-2H3 |
InChI 键 |
HGAGJBGSWSHPCF-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)


amino}acetic acid](/img/structure/B13166598.png)






